"Bis-(2-vinyloxy-ethyl)-amine" synthesis and characterization
"Bis-(2-vinyloxy-ethyl)-amine" synthesis and characterization
An In-depth Technical Guide on the Synthesis and Characterization of Bis-(2-vinyloxy-ethyl)-amine
Authored by: Gemini, Senior Application Scientist
Abstract
Bis-(2-vinyloxy-ethyl)-amine, with the CAS Number 13985-50-7, is a bifunctional molecule featuring a central secondary amine and two terminal vinyl ether groups.[1][2] This unique structure makes it a valuable monomer and intermediate in polymer chemistry and organic synthesis. The presence of reactive vinyl groups allows for polymerization, while the secondary amine provides a site for further functionalization. This guide provides a comprehensive overview of a probable synthetic route for Bis-(2-vinyloxy-ethyl)-amine, detailed characterization methodologies, and the scientific principles underpinning these processes. It is intended for researchers and professionals in chemical synthesis and materials science.
Introduction and Significance
Bis-(2-vinyloxy-ethyl)-amine, chemically known as 2-ethenoxy-N-(2-ethenoxyethyl)ethanamine, possesses the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol .[1][2] Its structure is analogous to diethanolamine, but with the hydroxyl groups replaced by vinyloxy groups. This modification imparts dual reactivity:
-
Vinyl Ether Groups: These moieties are susceptible to polymerization, particularly through cationic mechanisms, and can participate in various addition reactions. Their rapid polymerization under UV irradiation makes them suitable for curable coatings and adhesives.[3]
-
Secondary Amine: The amine group acts as a nucleophile and a weak base, allowing for a wide range of chemical transformations, including alkylation, acylation, and salt formation.[4]
This combination of functional groups makes Bis-(2-vinyloxy-ethyl)-amine a promising building block for specialty polymers, crosslinking agents, and as an intermediate in the synthesis of more complex molecules for applications in materials science and potentially pharmaceuticals.[5]
Synthesis of Bis-(2-vinyloxy-ethyl)-amine
The most direct and logical synthetic pathway to Bis-(2-vinyloxy-ethyl)-amine is the vinylation of diethanolamine. This reaction involves the addition of an acetylene unit across the oxygen-hydrogen bond of each hydroxyl group in diethanolamine.
Reaction Principle: Vinylation of Diols
The vinylation of alcohols is a well-established industrial process. A common and modern approach involves the use of acetylene gas, which can be generated in situ from calcium carbide for enhanced safety and stoichiometric control.[6] The reaction is typically catalyzed by a strong base, such as potassium hydroxide (KOH) or potassium tert-butoxide (KOtBu), in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
The mechanism proceeds via the deprotonation of the alcohol by the strong base to form an alkoxide. This highly nucleophilic alkoxide then attacks one of the sp-hybridized carbons of the acetylene molecule in a nucleophilic addition reaction, leading to the formation of the vinyl ether. For diethanolamine, this process occurs at both hydroxyl groups.
Experimental Protocol: A Proposed Synthesis
This protocol is based on established methods for the vinylation of alcohols and amines.[6] Researchers should perform their own risk assessment and optimization.
Materials:
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Diethanolamine (HN(CH₂CH₂OH)₂)[7]
-
Calcium Carbide (CaC₂)
-
Potassium tert-butoxide (KOtBu)
-
Dimethyl Sulfoxide (DMSO)
-
1,4-Dioxane
-
Deionized Water
-
Hexane (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
Reactor Setup: In a high-pressure reaction vessel equipped with a magnetic stirrer and temperature control, add potassium tert-butoxide (4.0 mmol) and calcium carbide (8.4 mmol).
-
Reagent Addition: Add a solution of diethanolamine (4.0 mmol) dissolved in a mixture of DMSO (480 µL) and 1,4-dioxane (4.0 mL).
-
Reaction Initiation: Carefully add deionized water (340 µL) to the mixture to initiate the in situ generation of acetylene from calcium carbide. Immediately seal the reaction vessel.
-
Reaction Conditions: Heat the mixture to 100 °C and stir vigorously for 5-8 hours. The pressure inside the vessel will increase due to the generated acetylene; ensure the vessel is rated for the expected pressure.
-
Work-up: After cooling the reaction mixture to room temperature, dilute it with deionized water and extract the product with hexane (3 x 20 mL).
-
Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Bis-(2-vinyloxy-ethyl)-amine.
Safety and Handling
-
Diethanolamine: Can cause skin and eye irritation.[4]
-
Calcium Carbide: Reacts violently with water to produce flammable acetylene gas.
-
Potassium tert-butoxide: A strong, corrosive base.
-
High-Pressure Reaction: The synthesis must be conducted in an appropriate pressure-rated vessel behind a blast shield.
-
Personal Protective Equipment (PPE): Always wear safety glasses, lab coat, and appropriate gloves.[8] All manipulations should be performed in a well-ventilated fume hood.
Characterization of Bis-(2-vinyloxy-ethyl)-amine
Confirmation of the successful synthesis and assessment of purity requires a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.
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¹H NMR: The proton NMR spectrum will show characteristic signals for the vinyl and ethyl groups.
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Vinyl Protons: Three distinct signals are expected: a doublet of doublets (dd) around 6.5 ppm for the proton on the carbon adjacent to the oxygen, and two doublets of doublets around 4.0-4.2 ppm for the terminal CH₂ protons.
-
Ethyl Protons: The two methylene groups (-O-CH₂-CH₂-N-) will likely appear as two triplets or complex multiplets in the 2.5-3.8 ppm range.
-
Amine Proton (N-H): A broad singlet, typically in the 0.5-5.0 ppm range, which may exchange with D₂O.[9]
-
-
¹³C NMR: The carbon NMR will confirm the number of unique carbon environments.
-
Vinyl Carbons: Two signals are expected, one around 150-155 ppm (C=C-O) and another around 85-90 ppm (C=C-O).
-
Ethyl Carbons: Two signals for the methylene carbons, typically in the 40-70 ppm range.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
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N-H Stretch: A single, weak to medium absorption band is expected in the 3350-3310 cm⁻¹ region, characteristic of a secondary amine.[10][11] Its presence distinguishes the product from any tertiary amine byproducts.
-
C=C Stretch: A sharp band around 1640-1620 cm⁻¹ indicates the presence of the vinyl double bond.
-
C-O-C Stretch: A strong band in the 1250-1050 cm⁻¹ region confirms the ether linkage.
-
C-N Stretch: A medium to weak band for the aliphatic C-N bond is expected around 1250–1020 cm⁻¹.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (157.21).
-
Fragmentation: Common fragmentation pathways for amines involve alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen). A prominent fragment would be the loss of a vinyloxyethyl radical (•CH₂CH₂OCH=CH₂) leading to an ion at m/z 86.
Summary of Expected Characterization Data
| Technique | Expected Result | Interpretation |
| ¹H NMR | Signals at ~6.5, 4.2, 4.0, 3.8-2.5, 5.0-0.5 ppm | Confirms presence of vinyl, ethyl, and amine protons. |
| ¹³C NMR | Signals at ~152, 87, 68, 49 ppm (estimated) | Confirms carbon skeleton of the molecule. |
| IR Spectroscopy | Bands at ~3330, 1630, 1200, 1100 cm⁻¹ | Confirms N-H, C=C, C-O, and C-N functional groups. |
| Mass Spec. | Molecular Ion (M⁺) at m/z = 157 | Confirms the molecular weight of the target compound. |
Characterization Logic Diagram
Caption: Logical flow for the structural confirmation of the product.
Conclusion
The synthesis of Bis-(2-vinyloxy-ethyl)-amine via the base-catalyzed vinylation of diethanolamine presents a viable route to this versatile monomer. The dual functionality of the molecule offers significant potential for applications in polymer and materials science. Rigorous characterization using a combination of NMR, IR, and MS is essential to confirm the structure and purity of the final product, ensuring its suitability for further research and development. The protocols and data presented in this guide serve as a foundational resource for scientists and researchers working with this compound.
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